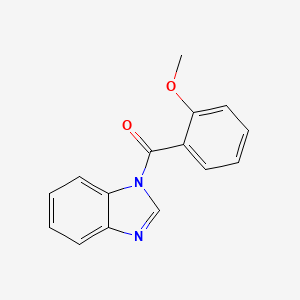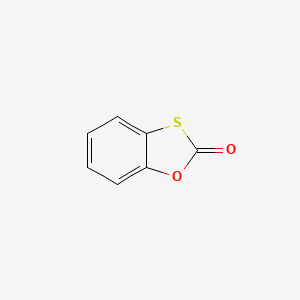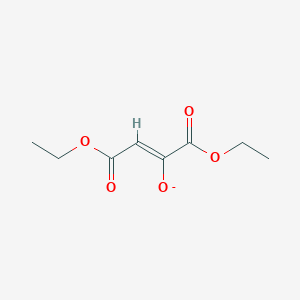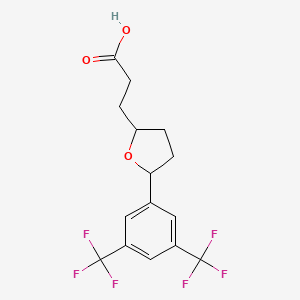
1H-benzimidazol-1-yl(2-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
准备方法
The synthesis of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the reaction of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of a catalyst such as N,N-dimethylformamide and sulfur . This reaction proceeds under mild conditions and results in the formation of the desired benzimidazole derivative.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of benzimidazole N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
科学研究应用
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has shown promise in biological studies due to its ability to interact with biological macromolecules.
Medicine: Benzimidazole derivatives, including this compound, are studied for their potential therapeutic effects.
作用机制
The mechanism of action of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .
相似化合物的比较
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-1-yl(5-chloro-2-methoxyphenyl)methanone: This compound has a similar structure but includes a chlorine atom, which can enhance its antimicrobial activity.
1H-Benzimidazol-1-yl(2-hydroxyphenyl)methanone: The presence of a hydroxyl group in this compound can increase its solubility and bioavailability.
1H-Benzimidazol-1-yl(2-nitrophenyl)methanone: The nitro group in this derivative can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its methoxy group, which can influence its pharmacokinetic properties and enhance its interaction with biological targets .
属性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
benzimidazol-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-2-6-11(14)15(18)17-10-16-12-7-3-4-8-13(12)17/h2-10H,1H3 |
InChI 键 |
PVBKZUWAFMGIIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)


![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)
![1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)
![2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B14798053.png)
![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![[3-[(2-Hydroxybenzoyl)amino]-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] hexanoate](/img/structure/B14798082.png)

![[4-[3-fluoro-4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B14798092.png)
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
